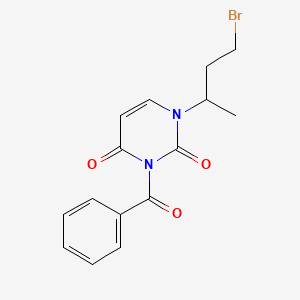
3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features a benzoyl group, a bromobutan-2-yl group, and a pyrimidine-2,4-dione core, making it a molecule of interest in various chemical and pharmaceutical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as uracil, which undergoes alkylation to introduce the 4-bromobutan-2-yl group.
Benzoylation: The intermediate product is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine or triethylamine to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoyl group.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine-2,4-dione core.
Substitution: The bromine atom in the 4-bromobutan-2-yl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups at the bromine site.
Applications De Recherche Scientifique
3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione could have several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing compounds with anti-cancer or anti-viral properties.
Industry: Utilized in the production of specialty chemicals or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include nucleic acids, proteins, or other biomolecules, and the pathways involved would be those relevant to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzoyl-1-(4-chlorobutan-2-yl)pyrimidine-2,4(1H,3H)-dione
- 3-Benzoyl-1-(4-methylbutan-2-yl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
The presence of the bromine atom in 3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione makes it unique compared to its analogs with different substituents. This could influence its reactivity and interactions in chemical and biological systems.
Propriétés
Numéro CAS |
378750-49-3 |
|---|---|
Formule moléculaire |
C15H15BrN2O3 |
Poids moléculaire |
351.19 g/mol |
Nom IUPAC |
3-benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H15BrN2O3/c1-11(7-9-16)17-10-8-13(19)18(15(17)21)14(20)12-5-3-2-4-6-12/h2-6,8,10-11H,7,9H2,1H3 |
Clé InChI |
UWEOWDFKXBUKOE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCBr)N1C=CC(=O)N(C1=O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


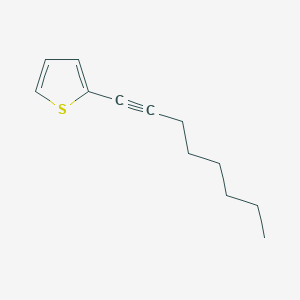
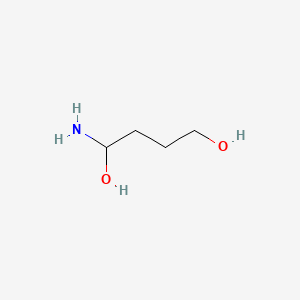

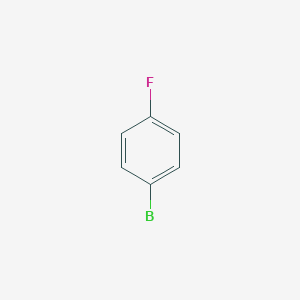
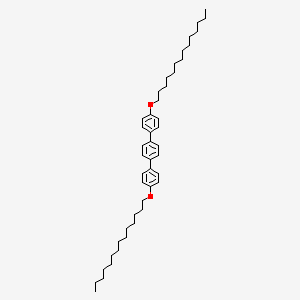
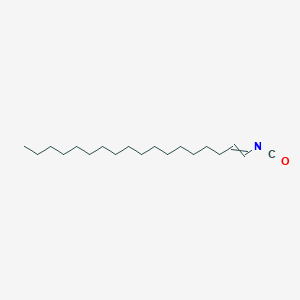
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)

![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
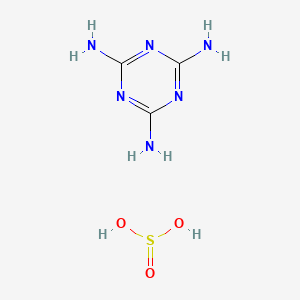
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)
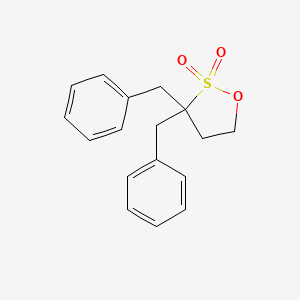
![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
